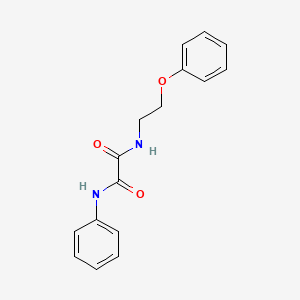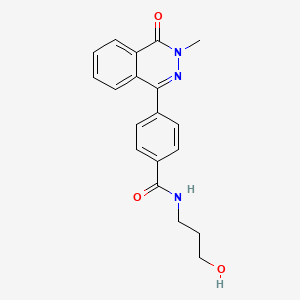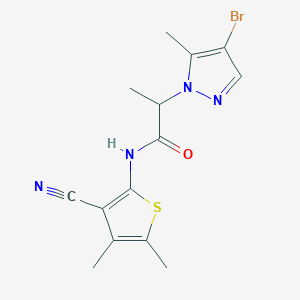![molecular formula C19H16Cl4N4OS B4582070 2,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4582070.png)
2,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzamide
Vue d'ensemble
Description
This compound belongs to a class of chemicals that have garnered interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. Although not directly studied, compounds with similar structural motifs have been explored for their synthesis methods, molecular structures, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the cyclization of thioamide with chloroacetoacetate and the reaction of cyanophthalide with ammonium sulfide. These methods suggest a complex synthetic route that may be applicable to our compound of interest, providing insights into potential synthesis pathways that involve cyclization reactions and substitution reactions to introduce various functional groups (Tang Li-jua, 2015).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds is often conducted using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and intermolecular interactions, such as hydrogen bonds and π-π interactions. These studies provide a foundation for understanding the three-dimensional configuration and potential reactive sites of the molecule (Chayanna Harish Chinthal et al., 2020).
Chemical Reactions and Properties
The compound's reactivity can be inferred from related research, indicating that the presence of functional groups such as thioamide and triazole rings contributes to its chemical behavior, including its participation in cyclization reactions and its reactivity towards nucleophiles and electrophiles. These properties are essential for understanding its chemical versatility and potential for further functionalization (A. Basheer, Z. Rappoport, 2006).
Applications De Recherche Scientifique
Heterocyclic Chemistry and Drug Design
The structural complexity of the given compound, which includes heterocyclic elements like triazole, suggests its potential utility in drug design and discovery. Heterocyclic compounds, especially those containing triazole rings, are known for their diverse pharmacological activities. For instance, triazole derivatives have been synthesized with significant anti-inflammatory and analgesic activities, pointing towards the utility of such compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Furthermore, benzamide derivatives have been explored for their melanoma cytotoxicity, indicating the potential of benzamide-based compounds in targeted cancer therapy (Wolf et al., 2004).
Synthetic Applications and Material Science
The presence of dichlorobenzyl and benzamide functionalities in the molecule suggests its relevance in synthetic chemistry, particularly in the synthesis of polymers and materials. Compounds with similar structural features have been utilized in the synthesis of ordered polyamides, demonstrating the role of such chemicals in advancing material science (Ueda & Sugiyama, 1994). These materials have potential applications ranging from advanced coatings to novel polymer matrices for various industrial applications.
Antimicrobial and Antitumor Activities
Chemical structures bearing the dichloro, benzyl, and triazole moieties have been associated with antimicrobial and antitumor properties. For example, new triazole derivatives have been synthesized with notable antimicrobial activities, highlighting the potential of such compounds in addressing drug-resistant bacterial infections (Bektaş et al., 2010). Additionally, compounds structurally related to the given molecule have shown remarkable antiavian influenza virus activity, further underscoring the potential of these compounds in developing antiviral therapeutics (Hebishy, Salama, & Elgemeie, 2020).
Propriétés
IUPAC Name |
2,4-dichloro-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl4N4OS/c1-2-27-17(9-24-18(28)13-5-4-12(20)8-15(13)22)25-26-19(27)29-10-11-3-6-14(21)16(23)7-11/h3-8H,2,9-10H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTQZHUEOKVIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl4N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(tetrahydro-2-furanylmethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine hydrochloride](/img/structure/B4581989.png)

![2-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenoxy]acetamide](/img/structure/B4581999.png)
![5-{[(4-chlorophenyl)thio]methyl}-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4582013.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4582025.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4582041.png)



![ethyl 3-({[(2,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4582093.png)


![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4582122.png)